molecular formula C20H20ClN5O B5381993 1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylpiperazine

1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylpiperazine

Cat. No. B5381993
M. Wt: 381.9 g/mol
InChI Key: OTJWZUSHYHUKMQ-UHFFFAOYSA-N
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Description

1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylpiperazine, also known as CBPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of 1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylpiperazine is not well understood. However, it has been suggested that 1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylpiperazine may act by inhibiting certain enzymes or signaling pathways involved in the growth and proliferation of cancer cells. 1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylpiperazine has also been reported to have antimicrobial activity, possibly by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects
1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylpiperazine has been reported to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that 1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylpiperazine has antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. 1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylpiperazine has also been shown to have antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus. In addition, 1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylpiperazine has been reported to have antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylpiperazine is its broad spectrum of biological activities, which makes it a potentially useful compound for the development of new drugs. 1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylpiperazine is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of 1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylpiperazine is its poor solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylpiperazine. One area of interest is the development of 1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylpiperazine-based drugs for the treatment of cancer and other diseases. Another area of interest is the investigation of the immunomodulatory effects of 1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylpiperazine, which could have potential applications in the treatment of autoimmune diseases. Additionally, further studies are needed to better understand the mechanism of action of 1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylpiperazine and its potential applications in various fields of medicine.
Conclusion
In conclusion, 1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylpiperazine is a synthetic compound that has been studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including antitumor, antifungal, and antibacterial properties. 1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylpiperazine has also been studied as a potential modulator of the immune system. Although the exact mechanism of action of 1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylpiperazine is not well understood, it has potential applications in the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylpiperazine involves the reaction of 1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid with 4-phenylpiperazine in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions for several hours. The resulting 1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylpiperazine product is then purified by column chromatography or recrystallization.

Scientific Research Applications

1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylpiperazine has been studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. It has been reported to exhibit a wide range of biological activities, including antitumor, antifungal, and antibacterial properties. 1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylpiperazine has also been studied as a potential modulator of the immune system, with some studies suggesting that it may have immunomodulatory effects.

properties

IUPAC Name

[1-[(3-chlorophenyl)methyl]triazol-4-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O/c21-17-6-4-5-16(13-17)14-26-15-19(22-23-26)20(27)25-11-9-24(10-12-25)18-7-2-1-3-8-18/h1-8,13,15H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJWZUSHYHUKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CN(N=N3)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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